molecular formula C14H10O3 B3303898 Methyl dibenzo[b,d]furan-4-carboxylate CAS No. 92151-89-8

Methyl dibenzo[b,d]furan-4-carboxylate

Cat. No.: B3303898
CAS No.: 92151-89-8
M. Wt: 226.23 g/mol
InChI Key: ZBKHXDCUAQMZNR-UHFFFAOYSA-N
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Description

Methyl dibenzo[b,d]furan-4-carboxylate: is an organic compound with the molecular formula C14H10O3 and a molecular weight of 226.23 g/mol . It is a derivative of dibenzofuran, where a carboxylate group is attached to the fourth position of the dibenzofuran ring system. This compound is known for its aromatic structure, which consists of two benzene rings fused to a central furan ring.

Scientific Research Applications

Chemistry: Methyl dibenzo[b,d]furan-4-carboxylate is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities, including anti-inflammatory and anticancer properties. It is used in the development of new therapeutic agents targeting specific molecular pathways .

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and polymers. Its stability and reactivity make it a valuable component in various chemical manufacturing processes .

Mechanism of Action

“Methyl dibenzo[b,d]furan-4-carboxylate” is related to dibenzo[b,d]furan, which has been used in the development of hole blocking materials for high-efficiency and long-lived blue phosphorescent organic light-emitting diodes (PhOLEDs) . These materials possess high thermal stability, deep highest occupied molecular orbital energy levels, and high triplet energy .

Future Directions

“Methyl dibenzo[b,d]furan-4-carboxylate” and related compounds have been used in the development of hole blocking materials for high-efficiency and long-lived blue phosphorescent organic light-emitting diodes (PhOLEDs) . This suggests potential future directions in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and high-yield synthesis. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Bromine, chlorine, aluminum chloride (as a catalyst).

Major Products Formed:

Comparison with Similar Compounds

    Dibenzofuran: A parent compound with similar aromatic structure but lacking the carboxylate group.

    Dibenzofuran-4-carboxylic acid: Similar structure with a carboxylic acid group instead of a methyl ester.

    Methyl benzoate: A simpler ester with a single benzene ring.

Uniqueness: Methyl dibenzo[b,d]furan-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of aromatic stability and functional group reactivity makes it a versatile compound in various chemical applications .

Properties

IUPAC Name

methyl dibenzofuran-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c1-16-14(15)11-7-4-6-10-9-5-2-3-8-12(9)17-13(10)11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKHXDCUAQMZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1OC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92151-89-8
Record name METHYL 4-DIBENZOFURANCARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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